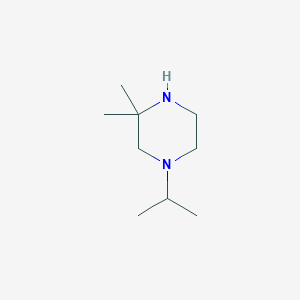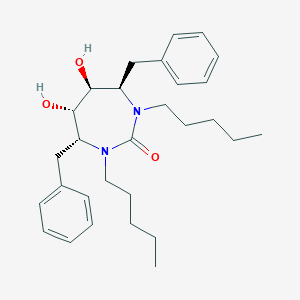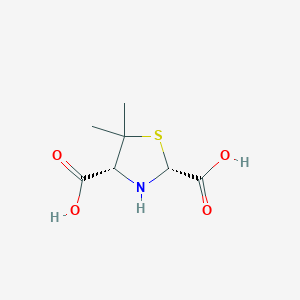![molecular formula C21H38O3Si2 B115054 alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclopropanedimethanol CAS No. 1797112-19-6](/img/structure/B115054.png)
alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclopropanedimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple silyl groups and a cyclopropane ring, making it a valuable building block in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol typically involves multiple steps. . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for example, can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
Alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl groups, using reagents like sodium hydride or lithium aluminum hydride
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
Alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For instance, it may act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and cellular processes. The presence of silyl groups can also enhance its stability and reactivity, making it a versatile tool in organic synthesis .
類似化合物との比較
Similar Compounds
1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynylcyclopropane: Shares similar structural features and reactivity.
4-((tert-Butyldimethylsilyloxy)methyl)aniline: Another compound with tert-butyldimethylsilyloxy groups, used in organic synthesis
Uniqueness
Alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha’-ethynyl-alpha,alpha’-dimethyl-1,1-cyclopropanedimethanol stands out due to its unique combination of silyl groups and cyclopropane ring, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .
特性
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-[1-(2-hydroxybut-3-yn-2-yl)cyclopropyl]-5-trimethylsilylpent-4-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O3Si2/c1-12-19(5,22)21(14-15-21)20(6,23)17(13-16-25(7,8)9)24-26(10,11)18(2,3)4/h1,17,22-23H,14-15H2,2-11H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGJNTIWORJJES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C#C[Si](C)(C)C)C(C)(C1(CC1)C(C)(C#C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)











